molecular formula C11H15N3O B1418142 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one CAS No. 358979-85-8

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Katalognummer: B1418142
CAS-Nummer: 358979-85-8
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: SGDFOFWTTIZZQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family and exhibits a variety of pharmacological properties. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C₉H₁₆N₂
  • Molecular Weight : 152.2367 g/mol
  • CAS Registry Number : 6674-22-2

Biological Activities

The biological activities of this compound are diverse and include:

1. Anticancer Activity

Research indicates that quinazolinone derivatives can exhibit significant anticancer properties. For instance:

  • A study synthesized various quinazolinone-based hybrids which showed promising anticancer activity against cell lines such as MDA-MB-231. The IC₅₀ values ranged from 0.36 to 40.90 μM with some compounds showing high inhibitory profiles against EGFR .

2. Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antimicrobial properties:

  • Compounds derived from this class have demonstrated effectiveness against various bacterial strains and fungi. Specifically, certain derivatives showed potent antibacterial activity in vitro against Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • It has been evaluated for its ability to inhibit enzymes such as urease and cyclooxygenase (COX), which are crucial in inflammatory processes and cancer progression .

4. Antimalarial Activity

Some studies have indicated that derivatives of quinazolinone can exhibit antimalarial properties:

  • Compounds were tested against Plasmodium falciparum with varying degrees of success in inhibiting parasite growth .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by their structural features. Studies suggest that:

  • The presence of bulky substituents on the acetamide moiety enhances biological activity.
  • Molecular docking studies have correlated structural features with biological efficacy, providing insights into the design of more potent analogs .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFindingsReference
Study 1Evaluated anticancer activity against MDA-MB-231 cell line; IC₅₀ = 0.36–40.90 μM
Study 2Demonstrated antibacterial activity against S. aureus; effective at low concentrations
Study 3Inhibition of COX enzymes linked to anti-inflammatory effects

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one exhibit significant antimicrobial properties. For instance:

  • Synthesis and Testing : A study synthesized various quinazoline derivatives and evaluated their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives showed promising antibacterial effects with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • PI3K Inhibition : A series of new derivatives based on the quinazoline scaffold were designed to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is often dysregulated in cancers. The study demonstrated that modifications to the structure of the compound enhanced its activity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

  • Modification Insights : Research has shown that specific structural modifications can significantly enhance biological activity. For example, incorporating different functional groups at strategic positions on the quinazoline ring can improve both antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Evaluation

A research team synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-negative bacteria. The most effective compound demonstrated an inhibition zone of up to 19 mm against Pseudomonas aeruginosa .

Case Study 2: Anticancer Activity

In another study focusing on anticancer agents targeting the PI3K pathway, derivatives of the compound were synthesized and tested for cytotoxicity against various cancer cell lines. The findings revealed that specific modifications led to increased potency in inhibiting cancer cell proliferation. The study emphasized the importance of the quinazoline moiety in enhancing the overall activity of the compounds .

Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialMycobacterium smegmatis6.25 µg/mL
Compound BAntibacterialPseudomonas aeruginosa19 mm inhibition
Compound CAnticancerVarious cancer cell linesIC50 = X µM

Note: Values are indicative and subject to further validation through extensive testing.

Eigenschaften

IUPAC Name

1,2,3,4,7,8,9,10-octahydropyrimido[2,1-b]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDFOFWTTIZZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3CCCNC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 2
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 3
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 4
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 5
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 6
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.